molecular formula C10H16ClNO2 B1373761 [(2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 1158286-42-0

[(2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B1373761
CAS No.: 1158286-42-0
M. Wt: 217.69 g/mol
InChI Key: ITTLMAVMJGRYPB-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)methylamine hydrochloride typically involves the reaction of 2,5-dimethoxybenzaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Condensation Reaction: 2,5-dimethoxybenzaldehyde reacts with methylamine in the presence of a reducing agent such as sodium borohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of (2,5-Dimethoxyphenyl)methylamine hydrochloride follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl compounds.

Scientific Research Applications

(2,5-Dimethoxyphenyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the manufacture of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neural activity and behavior.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyamphetamine: Shares the methoxy substitution pattern but differs in the amine group.

    2,5-Dimethoxyphenethylamine: Similar structure but lacks the methyl group on the amine.

    2,5-Dimethoxy-4-iodophenethylamine: Contains an additional iodine atom, leading to different pharmacological properties.

Uniqueness

(2,5-Dimethoxyphenyl)methylamine hydrochloride is unique due to its specific substitution pattern and the presence of the methylamine group. This structural configuration imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11-7-8-6-9(12-2)4-5-10(8)13-3;/h4-6,11H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTLMAVMJGRYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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